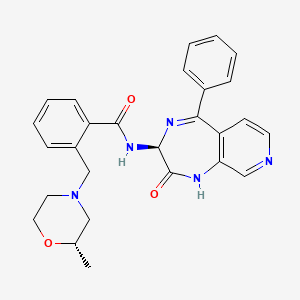
PI3K-IN-47
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI3K-IN-47 is a small-molecule inhibitor targeting the phosphatidylinositol-3-kinase (PI3K) family, specifically designed to inhibit the activity of class I PI3Ks. The PI3K family plays a crucial role in cellular processes such as growth, division, migration, and survival. Aberrant activation of the PI3K signaling pathway is often associated with cancer progression, making this compound a significant compound in cancer research and therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PI3K-IN-47 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Formation of the Core Structure: This involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups such as hydroxyl, amino, or halogen groups to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, efficiency, and safety. This may include:
Optimization of Reaction Conditions: Adjusting parameters such as temperature, pressure, and solvent to maximize yield and minimize by-products.
Automation and Continuous Flow Chemistry: Implementing automated systems and continuous flow reactors to streamline production and reduce human error.
Quality Control: Rigorous testing and quality control measures to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
PI3K-IN-47 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups.
Applications De Recherche Scientifique
PI3K-IN-47 has a wide range of scientific research applications, including:
Cancer Research: Used to study the role of PI3K signaling in cancer progression and to develop targeted therapies.
Biology: Investigating cellular processes such as growth, division, and migration.
Medicine: Potential therapeutic applications in treating cancers with aberrant PI3K activation.
Industry: Development of new drugs and therapeutic strategies targeting the PI3K pathway.
Mécanisme D'action
PI3K-IN-47 exerts its effects by inhibiting the activity of class I PI3Ks. The inhibition of PI3K activity leads to a decrease in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key signaling molecule. This, in turn, affects downstream signaling pathways such as the AKT/mammalian target of rapamycin (mTOR) pathway, leading to reduced cell growth, proliferation, and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Idelalisib: A PI3K delta-specific inhibitor used in the treatment of certain B cell malignancies.
Copanlisib: A pan-class I PI3K inhibitor approved for the treatment of follicular lymphoma.
Uniqueness of PI3K-IN-47
This compound is unique due to its specific targeting of class I PI3Ks and its potential to inhibit multiple isoforms within this class. This broad-spectrum inhibition can be advantageous in treating cancers with complex PI3K signaling dysregulation. Additionally, this compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to other inhibitors, making it a valuable tool in cancer research and therapy.
Propriétés
Formule moléculaire |
C50H46F4N8O8S2 |
|---|---|
Poids moléculaire |
1027.1 g/mol |
Nom IUPAC |
N-[5-[8-[8-[6-[5-[(2,4-difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]-4-methylquinazolin-8-yl]oxyoctoxy]-4-methylquinazolin-6-yl]-2-methoxypyridin-3-yl]-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C50H46F4N8O8S2/c1-29-37-17-31(33-19-41(49(67-3)55-25-33)61-71(63,64)45-13-11-35(51)23-39(45)53)21-43(47(37)59-27-57-29)69-15-9-7-5-6-8-10-16-70-44-22-32(18-38-30(2)58-28-60-48(38)44)34-20-42(50(68-4)56-26-34)62-72(65,66)46-14-12-36(52)24-40(46)54/h11-14,17-28,61-62H,5-10,15-16H2,1-4H3 |
Clé InChI |
IAVWERJUJWISGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C=C(C2=NC=N1)OCCCCCCCCOC3=CC(=CC4=C(N=CN=C34)C)C5=CC(=C(N=C5)OC)NS(=O)(=O)C6=C(C=C(C=C6)F)F)C7=CC(=C(N=C7)OC)NS(=O)(=O)C8=C(C=C(C=C8)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12389830.png)
![(3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12389843.png)


![1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389847.png)
![2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-N-[N\'-[(1-ethylpiperidin-4-yl)methyl]carbamimidoyl]-3-fluorobenzamide](/img/structure/B12389849.png)
![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;dihydrochloride](/img/structure/B12389857.png)







